Cas no 1354391-41-5 ([(3R,4R)-3-Aminooxan-4-yl]methanol)
![[(3R,4R)-3-Aminooxan-4-yl]methanol structure](https://ja.kuujia.com/scimg/cas/1354391-41-5x500.png)
[(3R,4R)-3-Aminooxan-4-yl]methanol 化学的及び物理的性質
名前と識別子
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- Rel-((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)methanol
- [(3R,4R)-3-Aminooxan-4-yl]methanol
- cis-(3-Amino-tetrahydro-pyran-4-yl)-methanol
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- MDL: MFCD30181879
- インチ: 1S/C6H13NO2/c7-6-4-9-2-1-5(6)3-8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1
- InChIKey: VQHIGPVWBFFHFU-WDSKDSINSA-N
- ほほえんだ: O1CC[C@@H](CO)[C@H](C1)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 87.1
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 55.5
[(3R,4R)-3-Aminooxan-4-yl]methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1122852-500mg |
cis-(3-Amino-tetrahydro-pyran-4-yl)-methanol |
1354391-41-5 | 95% | 500mg |
$1430 | 2024-07-28 | |
eNovation Chemicals LLC | Y1122852-1g |
cis-(3-Amino-tetrahydro-pyran-4-yl)-methanol |
1354391-41-5 | 95% | 1g |
$2105 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1556-5g |
cis-(3-Amino-tetrahydro-pyran-4-yl)-methanol |
1354391-41-5 | 96% | 5g |
75390.97CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1556-5g |
cis-(3-Amino-tetrahydro-pyran-4-yl)-methanol |
1354391-41-5 | 96% | 5g |
¥77733.63 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1556-1g |
cis-(3-Amino-tetrahydro-pyran-4-yl)-methanol |
1354391-41-5 | 96% | 1g |
¥16438.61 | 2025-01-21 | |
eNovation Chemicals LLC | Y1122852-1g |
cis-(3-Amino-tetrahydro-pyran-4-yl)-methanol |
1354391-41-5 | 95% | 1g |
$2105 | 2025-02-21 | |
eNovation Chemicals LLC | Y1122852-1g |
cis-(3-Amino-tetrahydro-pyran-4-yl)-methanol |
1354391-41-5 | 95% | 1g |
$2105 | 2025-02-26 | |
eNovation Chemicals LLC | Y1122852-5g |
cis-(3-Amino-tetrahydro-pyran-4-yl)-methanol |
1354391-41-5 | 95% | 5g |
$9955 | 2025-02-26 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1556-100mg |
cis-(3-Amino-tetrahydro-pyran-4-yl)-methanol |
1354391-41-5 | 96% | 100mg |
¥4354.48 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1556-1g |
cis-(3-Amino-tetrahydro-pyran-4-yl)-methanol |
1354391-41-5 | 96% | 1g |
15943.2CNY | 2021-05-07 |
[(3R,4R)-3-Aminooxan-4-yl]methanol 関連文献
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1. Back matter
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
[(3R,4R)-3-Aminooxan-4-yl]methanolに関する追加情報
Introduction to [(3R,4R)-3-Aminooxan-4-yl]methanol (CAS No. 1354391-41-5)
[(3R,4R)-3-Aminooxan-4-yl]methanol, a compound with the CAS number 1354391-41-5, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the oxane derivative family, characterized by its cyclic ether structure with an amine functional group. The stereochemistry of the oxane ring, specifically the (3R,4R) configuration, plays a crucial role in its biological activity and potential applications in drug development.
The structure of [(3R,4R)-3-Aminooxan-4-yl]methanol features a methanol side chain attached to the oxane ring at the 4-position, while the 3-position is substituted with an amine group. This unique arrangement contributes to its versatility in chemical reactions and biological interactions. The compound's stereochemistry is particularly important, as it influences how it interacts with biological targets such as enzymes and receptors.
In recent years, there has been growing interest in oxane derivatives due to their potential as pharmacological agents. The amine group in this compound can participate in hydrogen bonding and other interactions with biological targets, making it a valuable scaffold for drug design. Additionally, the cyclic ether moiety enhances solubility and bioavailability, which are critical factors in drug development.
One of the most compelling aspects of [(3R,4R)-3-Aminooxan-4-yl]methanol is its utility as a building block in medicinal chemistry. Researchers have leveraged its structural features to develop novel compounds with therapeutic potential. For instance, modifications of the amine group can lead to derivatives with enhanced binding affinity or selectivity for specific biological targets. Similarly, variations in the methanol side chain can influence metabolic stability and pharmacokinetic properties.
Recent studies have highlighted the importance of stereochemistry in drug design. The (3R,4R) configuration of this compound has been shown to confer specific biological activities that are not observed with other stereoisomers. This underscores the need for precise control over molecular structure in pharmaceutical development. Advances in synthetic chemistry have enabled the efficient preparation of complex oxane derivatives like [(3R,4R)-3-Aminooxan-4-yl]methanol, facilitating further exploration of their pharmacological potential.
The compound's applications extend beyond drug development. It serves as a key intermediate in synthesizing more complex molecules used in agrochemicals and materials science. The flexibility of its structure allows for diverse chemical modifications, making it a valuable reagent in synthetic organic chemistry. Moreover, its stability under various reaction conditions makes it suitable for large-scale production.
In conclusion, [(3R,4R)-3-Aminooxan-4-yl]methanol (CAS No. 1354391-41-5) is a versatile and significant compound with broad applications in pharmaceuticals and synthetic chemistry. Its unique structural features, particularly the amine group and the (3R,4R) stereochemistry, make it a valuable scaffold for drug design and molecular synthesis. As research continues to uncover new applications for oxane derivatives, compounds like this one will undoubtedly play a crucial role in advancing scientific and medical innovation.
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